Cas no 2227795-50-6 (rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a trifluoromethyl and chloro-substituted phenyl group. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced selectivity and metabolic stability. The trifluoromethyl group contributes to lipophilicity and electron-withdrawing effects, while the cyclopropane ring imparts conformational rigidity, potentially improving binding affinity. This compound is suited for applications in medicinal chemistry, including the development of enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine structure
2227795-50-6 structure
Product Name:rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine
CAS No:2227795-50-6
MF:C10H9ClF3N
MW:235.633372068405
CID:6102387
PubChem ID:165851771
Update Time:2025-10-31

rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine
    • rac-(1R,2S)-2-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine
    • 2227795-50-6
    • EN300-1967498
    • Inchi: 1S/C10H9ClF3N/c11-7-2-5(8-4-9(8)15)1-6(3-7)10(12,13)14/h1-3,8-9H,4,15H2/t8-,9+/m0/s1
    • InChI Key: HJONVANWSICQMU-DTWKUNHWSA-N
    • SMILES: ClC1C=C(C(F)(F)F)C=C(C=1)[C@@H]1C[C@H]1N

Computed Properties

  • Exact Mass: 235.0375615g/mol
  • Monoisotopic Mass: 235.0375615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine

Research Brief on rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine (CAS: 2227795-50-6)

The compound rac-(1R,2S)-2-3-chloro-5-(trifluoromethyl)phenylcyclopropan-1-amine (CAS: 2227795-50-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral cyclopropylamine derivative, characterized by its trifluoromethyl and chloro substituents, represents a promising scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme modulators.

Recent studies have focused on the stereoselective synthesis and pharmacological evaluation of this compound. The rac-(1R,2S) configuration demonstrates unique binding properties to several neurotransmitter receptors, including serotonin and dopamine receptors, as evidenced by in vitro binding assays. The trifluoromethyl group enhances both metabolic stability and membrane permeability, addressing key challenges in CNS drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a monoamine oxidase (MAO) inhibitor. Molecular docking simulations revealed favorable interactions with MAO-B, suggesting possible applications in neurodegenerative disorders. The cyclopropylamine moiety appears to play a critical role in this activity, with the (1R,2S) configuration showing 3-fold greater potency than its enantiomer.

Pharmacokinetic studies of 2227795-50-6 demonstrate promising characteristics, including good oral bioavailability (F = 68% in rat models) and favorable blood-brain barrier penetration (brain/plasma ratio of 1.2). The compound shows moderate plasma protein binding (82%) and a half-life of approximately 4 hours in preclinical species, making it suitable for further optimization.

Current research directions include the development of more efficient synthetic routes to this compound, with recent advances achieving overall yields of 42% through a novel asymmetric cyclopropanation strategy. Additionally, structure-activity relationship (SAR) studies are exploring modifications to the phenyl ring system while maintaining the essential cyclopropylamine pharmacophore.

The safety profile of 2227795-50-6 appears favorable in preliminary toxicology assessments, with no significant findings in Ames tests or hERG channel inhibition assays up to 10 μM. However, further investigation is needed to fully characterize its off-target effects and potential metabolic liabilities.

Several pharmaceutical companies have included this scaffold in their discovery pipelines, with patent applications filed for derivatives targeting depression, Parkinson's disease, and neuropathic pain. The unique combination of structural features in 2227795-50-6 continues to make it a valuable lead compound for multiple therapeutic areas.

Future research directions should focus on clinical translation of these findings, optimization of drug-like properties, and exploration of additional biological targets. The compound's versatility suggests potential applications beyond CNS disorders, including possible use in inflammation and oncology indications.

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